molecular formula C25H42N2O4 B12038709 3-Nitro-4-(octadecylamino)benzoic acid

3-Nitro-4-(octadecylamino)benzoic acid

Cat. No.: B12038709
M. Wt: 434.6 g/mol
InChI Key: VLPLVCXHXPMIQR-UHFFFAOYSA-N
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Description

3-Nitro-4-(octadecylamino)benzoic acid is an organic compound with the molecular formula C25H42N2O4 and a molecular weight of 434.624 g/mol . This compound features a nitro group, an octadecylamino group, and a benzoic acid moiety, making it a versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(octadecylamino)benzoic acid typically involves the following steps:

    Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Amination: The nitrobenzene derivative is then subjected to amination, where an octadecylamine is introduced. This step often requires a catalyst and is performed under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to carry out the nitration, amination, and carboxylation steps in sequence.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(octadecylamino)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 3-amino-4-(octadecylamino)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-Nitro-4-(octadecylamino)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(octadecylamino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the octadecylamino group can interact with lipid membranes, affecting membrane fluidity and function. The benzoic acid moiety can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-4-phenylaminobenzoic acid
  • 4-Ethylamino-3-nitrobenzoic acid
  • 4-Nitro-2-(3-nitrophenoxy)benzoic acid

Uniqueness

3-Nitro-4-(octadecylamino)benzoic acid is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and membrane studies. Its combination of functional groups allows for versatile chemical modifications and interactions, setting it apart from other similar compounds .

Properties

Molecular Formula

C25H42N2O4

Molecular Weight

434.6 g/mol

IUPAC Name

3-nitro-4-(octadecylamino)benzoic acid

InChI

InChI=1S/C25H42N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-23-19-18-22(25(28)29)21-24(23)27(30)31/h18-19,21,26H,2-17,20H2,1H3,(H,28,29)

InChI Key

VLPLVCXHXPMIQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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